{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is a complex organic compound characterized by the presence of a bromophenyl group, a carbamoyl group, and a diethoxybenzoate moiety
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-3-25-17-10-7-15(11-18(17)26-4-2)20(24)27-13-19(23)22-12-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQLPULWPZYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate typically involves multiple steps, starting with the preparation of the bromophenyl and diethoxybenzoate precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the carbamoyl and diethoxybenzoate moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the benzoate moiety.
Other carbamoyl derivatives: Compounds with similar carbamoyl groups but different aromatic or aliphatic substituents.
Uniqueness
The uniqueness of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate (CAS No. 1794785-33-3) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula
- C : 20
- H : 22
- Br : 1
- N : 1
- O : 5
Structure
The compound features a bromophenyl group attached to a carbamoyl moiety, which is further linked to a diethoxybenzoate. This structural configuration is crucial for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 422.3 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting that it may induce apoptosis or inhibit cell proliferation.
Pharmacological Studies
Recent pharmacological studies have focused on evaluating the efficacy and safety of this compound:
- In vitro Studies : Cell viability assays conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
- In vivo Studies : Animal models have been utilized to assess the therapeutic potential and toxicity of the compound. Results indicated a dose-dependent response with minimal adverse effects at lower doses.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of this compound. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Anticancer Activity
In a research article featured in Cancer Research, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Safety and Toxicology
Safety assessments are critical for any new compound. Toxicological evaluations have indicated that while this compound exhibits some cytotoxic effects at high concentrations, it shows a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
